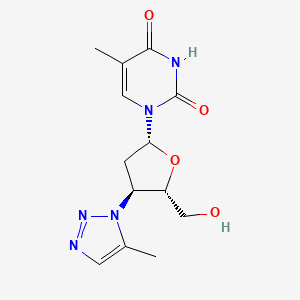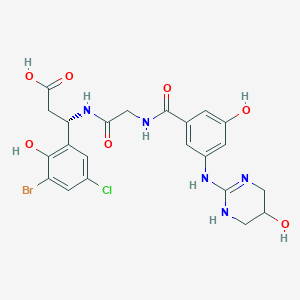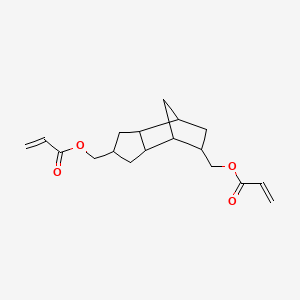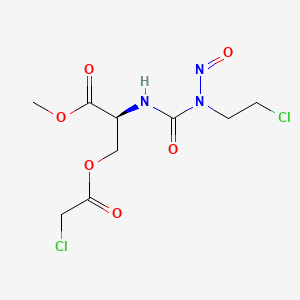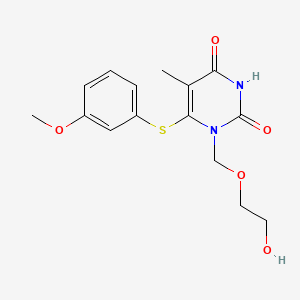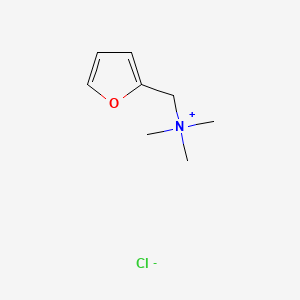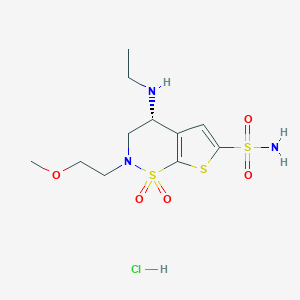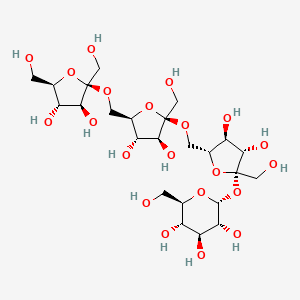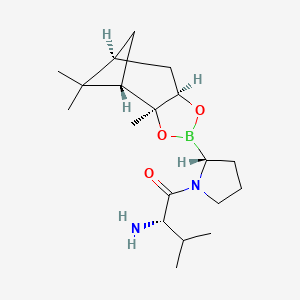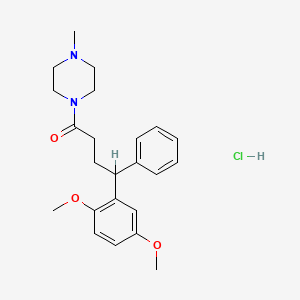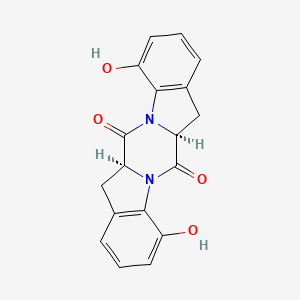
Bipolaramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bipolaramide is a novel dioxopiperazine compound isolated from cultures of Bipolaris sorokiniana.
Métodos De Preparación
Bipolaramide is synthesized from phenylalanine via cyclo-(L-phenylalanyl-L-phenylalanyl). The structure of this compound is based on 1H and 13C nuclear magnetic resonance data and X-ray crystallography . Incorporation studies with 14C-labelled precursors have established the biosynthetic pathway of this compound .
Análisis De Reacciones Químicas
Bipolaramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bipolaramide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying dioxopiperazine structures and their reactivity. In biology, this compound is studied for its potential antimicrobial and antifungal properties. In medicine, it is being investigated for its potential therapeutic applications, including its role in inhibiting certain enzymes and pathways. In industry, this compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of bipolaramide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to and inhibiting certain enzymes, leading to the disruption of key biological processes. The molecular targets and pathways involved in the action of this compound are still under investigation, but preliminary studies suggest its potential in modulating various biochemical pathways .
Comparación Con Compuestos Similares
Bipolaramide is unique compared to other dioxopiperazine compounds due to its specific structure and biosynthetic pathway. Similar compounds include other dioxopiperazines such as gliotoxin and chaetocin. this compound’s unique structure and biosynthetic origin from Bipolaris sorokiniana set it apart from these other compounds .
Propiedades
Número CAS |
82220-76-6 |
|---|---|
Fórmula molecular |
C18H14N2O4 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
(1S,11S)-5,15-dihydroxy-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-4(9),5,7,14(19),15,17-hexaene-2,12-dione |
InChI |
InChI=1S/C18H14N2O4/c21-13-5-1-3-9-7-11-17(23)20-12(18(24)19(11)15(9)13)8-10-4-2-6-14(22)16(10)20/h1-6,11-12,21-22H,7-8H2/t11-,12-/m0/s1 |
Clave InChI |
GTOVKZDHLOHHHT-RYUDHWBXSA-N |
SMILES isomérico |
C1[C@H]2C(=O)N3[C@@H](CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O |
SMILES canónico |
C1C2C(=O)N3C(CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


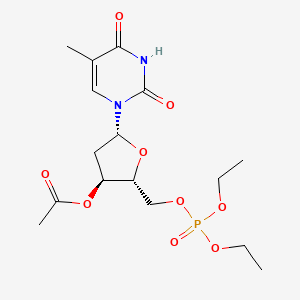
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
